molecular formula C12H23BrO2 B11752553 10-Bromodecyl acetate

10-Bromodecyl acetate

Cat. No.: B11752553
M. Wt: 279.21 g/mol
InChI Key: KLSGDDZJBYDMON-UHFFFAOYSA-N
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Description

10-Bromodecyl acetate is an organic compound with the molecular formula C12H23BrO2. It is a brominated ester, specifically an acetate ester of 10-bromodecanol. This compound is known for its use in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

10-Bromodecyl acetate can be synthesized through the esterification of 10-bromodecanol with acetic acid or acetic anhydride. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions often include refluxing the mixture to ensure complete conversion of the alcohol to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality. Additionally, industrial production may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

10-Bromodecyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

10-Bromodecyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including surfactants and polymers.

    Biology: Employed in the study of membrane biology due to its amphiphilic nature, which allows it to interact with lipid bilayers.

    Medicine: Investigated for its potential use in drug delivery systems, where its ester linkage can be hydrolyzed to release active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis .

Mechanism of Action

The mechanism of action of 10-Bromodecyl acetate involves its ability to undergo hydrolysis, releasing 10-bromodecanol and acetic acid. The bromine atom in the molecule can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. The compound’s amphiphilic nature allows it to interact with lipid bilayers, making it useful in membrane biology studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-Bromodecyl acetate is unique due to its ester linkage, which allows it to undergo hydrolysis, releasing acetic acid and 10-bromodecanol. This property makes it particularly useful in applications where controlled release of these components is desired. Additionally, its amphiphilic nature distinguishes it from other similar compounds, making it valuable in studies involving lipid bilayers and membrane interactions .

Properties

IUPAC Name

10-bromodecyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23BrO2/c1-12(14)15-11-9-7-5-3-2-4-6-8-10-13/h2-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSGDDZJBYDMON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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